REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][C:7]([OH:9])=[O:8].C1(C)C=CC=CC=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH:32]([NH:34][NH:35][CH:36]=O)=O>CN(C=O)C>[N:34]1[N:35]=[CH:36][N:1]([C:2]2[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=2)[O:5][CH2:6][C:7]([OH:9])=[O:8])[CH:32]=1 |f:2.3|
|
Name
|
|
Quantity
|
167 mg
|
Type
|
reactant
|
Smiles
|
NC=1C=C(OCC(=O)O)C=CC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
209 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
96.8 mg
|
Type
|
reactant
|
Smiles
|
C(=O)NNC=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the reaction mixture separated out into two layers with product in the bottom brown oil layer and toluene in the clear top layer
|
Type
|
CUSTOM
|
Details
|
The toluene layer was removed
|
Type
|
ADDITION
|
Details
|
water was added to the brown oil
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc 3×
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were then dried with Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated via rotary evaporation
|
Type
|
CUSTOM
|
Details
|
triturated with ether
|
Name
|
|
Type
|
product
|
Smiles
|
N=1N=CN(C1)C=1C=C(OCC(=O)O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 mg | |
YIELD: PERCENTYIELD | 30% | |
YIELD: CALCULATEDPERCENTYIELD | 29.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |